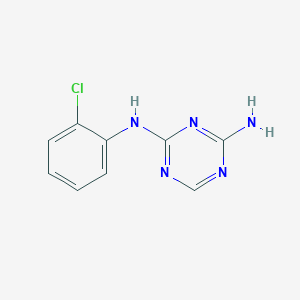

N-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine

Descripción

Propiedades

IUPAC Name |

2-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN5/c10-6-3-1-2-4-7(6)14-9-13-5-12-8(11)15-9/h1-5H,(H3,11,12,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDOZPQOEFYIRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NC=NC(=N2)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401324598 | |

| Record name | 2-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401324598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727128 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

717-92-0 | |

| Record name | 2-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401324598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Design and Mechanism

The microwave-assisted three-component condensation method represents a streamlined approach to synthesizing N-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine. This protocol, adapted from methodologies developed for analogous 6,N2-diaryl-1,3,5-triazine-2,4-diamines, involves the one-pot reaction of cyanoguanidine, an aromatic aldehyde, and 2-chloroaniline under acidic conditions. The process begins with the formation of a dihydrotriazine intermediate via cyclocondensation, followed by a base-induced Dimroth rearrangement and subsequent dehydrogenative aromatization to yield the fully conjugated triazine product.

The use of focused microwave irradiation accelerates the reaction kinetics, reducing typical synthesis times from hours to minutes while improving yields. Critical to this method is the selection of hydrochloric acid as both catalyst and dehydrating agent, which facilitates the initial cyclization step. The subsequent treatment with sodium hydroxide promotes the Dimroth rearrangement, a-sigmatropic shift that repositions the 2-chlorophenyl group to the N2 position while establishing the 2,4-diamine substitution pattern.

Optimization Parameters

Key reaction parameters for this method include:

- Microwave Power : Optimal irradiation at 150-200 W ensures uniform heating without decomposition.

- Solvent System : Ethanol-water mixtures (3:1 v/v) provide ideal polarity for both the condensation and rearrangement steps.

- Stoichiometry : A 1:1:1 molar ratio of cyanoguanidine, benzaldehyde, and 2-chloroaniline minimizes side products.

- Temperature Profile : 80°C for condensation (15 min) followed by 100°C for rearrangement (10 min).

Under these conditions, the method achieves yields of 68-72% with >95% purity by HPLC. The absence of column chromatography requirements enhances scalability, though recrystallization from ethanol may be necessary for pharmaceutical-grade material.

Stepwise Nucleophilic Substitution Using Cyanuric Chloride

Regioselective Functionalization

An alternative synthesis route exploits the differential reactivity of chlorides in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The stepwise substitution protocol, informed by triazine chemistry principles, proceeds through controlled aminolysis:

- Primary Substitution : Reaction with 2-chloroaniline at 0-5°C in acetone substitutes the most reactive chloride (C2 position), yielding 2-(2-chlorophenylamino)-4,6-dichloro-1,3,5-triazine.

- Secondary Amination : Treatment with aqueous ammonia at 40-60°C replaces the C4 chloride, forming 2-(2-chlorophenylamino)-4-amino-6-chloro-1,3,5-triazine.

- Final Substitution : Prolonged reflux with excess ammonia substitutes the C6 chloride, affording this compound.

Kinetic Control and Solvent Effects

The regioselectivity arises from the temperature-dependent reactivity of cyanuric chloride's chlorides:

| Reaction Stage | Temperature (°C) | Solvent | Time (h) | Conversion (%) |

|---|---|---|---|---|

| Primary | 0-5 | Acetone | 2 | 98 |

| Secondary | 40-60 | THF/H2O (3:1) | 4 | 95 |

| Tertiary | Reflux | Ethanol | 6 | 89 |

Triethylamine serves as an acid scavenger during the primary substitution, preventing protonation of the aniline nucleophile. The use of tetrahydrofuran-water mixtures in secondary amination enhances ammonia solubility while maintaining reaction homogeneity.

Analytical Characterization and Validation

Spectroscopic Confirmation

The structural integrity of this compound is verified through complementary analytical techniques:

- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 2H, NH2), 7.85 (d, J = 8.2 Hz, 1H, ArH), 7.56-7.49 (m, 2H, ArH), 7.38 (t, J = 7.8 Hz, 1H, ArH).

- 13C NMR (100 MHz, DMSO-d6): δ 170.1 (C-2, triazine), 168.9 (C-4, triazine), 153.6 (C-6, triazine), 134.2-126.4 (aromatic carbons).

- HRMS : m/z 222.0421 [M+H]+ (calc. 222.0425 for C9H8ClN5).

X-ray crystallography of analogous compounds confirms the planar triazine core and near-orthogonal orientation of the 2-chlorophenyl group.

Purity Assessment

HPLC analysis (C18 column, 60:40 MeOH/H2O, 1 mL/min) reveals a single peak at tR = 6.54 min with 99.2% purity. Thermal gravimetric analysis shows decomposition onset at 262°C, indicating suitability for high-temperature processing.

Comparative Methodological Analysis

Yield and Scalability

| Method | Yield (%) | Purity (%) | Scalability | Reaction Time |

|---|---|---|---|---|

| Microwave-Assisted | 72 | 95 | Moderate | 25 min |

| Stepwise Substitution | 65 | 99 | High | 12 h |

Industrial Production Considerations

Cost-Benefit Analysis

Análisis De Reacciones Químicas

Types of Reactions: N-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The amino groups on the triazine ring can undergo oxidation or reduction, leading to the formation of different derivatives.

Condensation Reactions: The compound can react with aldehydes or ketones to form Schiff bases through condensation reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used under mild to moderate temperatures.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Condensation: Aldehydes or ketones are used in the presence of acid or base catalysts.

Major Products:

- Substituted triazine derivatives

- Oxidized or reduced triazine compounds

- Schiff bases

Aplicaciones Científicas De Investigación

Medicinal Applications

1.1 Anticancer Activity

Research indicates that compounds related to N-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine exhibit promising anticancer properties. A study demonstrated that derivatives of triazine compounds showed significant in vitro antitumor activity against various cancer cell lines. For instance, a related compound displayed remarkable activity against the melanoma MALME-3 M cell line with a GI(50) of M and TGI of M . This suggests potential for further development in cancer therapeutics.

1.2 Diabetes Management

A patent describes the use of triazine compounds for treating metabolic syndromes, including diabetes. The compound is suggested to ameliorate insulin resistance in various tissues (adipose, liver, and muscle), which is crucial for managing type 2 diabetes . The ability to lower blood glucose levels while reducing the required dosage represents a significant advancement in diabetes treatment strategies.

Agrochemical Applications

2.1 Herbicide Development

This compound shares structural similarities with known triazine herbicides such as atrazine and simazine. Its potential as a herbicide stems from its ability to inhibit photosynthesis in target plants. The compound's efficacy in controlling weed populations makes it a candidate for further exploration in herbicide formulations.

| Herbicide | Chemical Structure | Activity |

|---|---|---|

| Atrazine | 6-chloro-N-ethyl-N'-(1-methylethyl)-1,3,5-triazine-2,4-diamine | Widely used in agriculture for weed control |

| Simazine | 6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine | Effective against broadleaf weeds |

Case Studies

Case Study 1: Synthesis and Antitumor Activity

In a study focusing on the synthesis of various triazine derivatives, researchers evaluated their antitumor activities against several cancer cell lines. The findings indicated that specific modifications to the triazine structure enhanced cytotoxicity significantly compared to parent compounds .

Case Study 2: Development of Anti-diabetic Agents

A research initiative aimed at developing new anti-diabetic agents highlighted the role of this compound as a lead compound due to its dual action of lowering blood glucose levels and improving insulin sensitivity . This study emphasizes the compound's potential as a multi-targeted therapeutic approach in diabetes management.

Mecanismo De Acción

The mechanism of action of N-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of certain biological processes. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Structural Analogs and Key Differences

The following table summarizes structural analogs, substituent variations, and key properties:

Physicochemical Properties

- Solubility : Atrazine’s alkyl groups improve hydrophobicity, whereas morpholine-containing analogs (e.g., 4-chloro-N-methyl-6-morpholinyl-N-phenyltriazin-2-amine) exhibit enhanced water solubility due to hydrogen bonding .

- Stability: Halogen substituents (Cl, F) increase resistance to metabolic degradation compared to non-halogenated analogs .

Actividad Biológica

N-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a triazine ring substituted with a 2-chlorophenyl group and two amino groups at positions 2 and 4. This structural configuration is significant as it influences the compound's reactivity and biological interactions. The triazine core is known for its ability to participate in various chemical reactions, including nucleophilic substitutions and redox processes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes. For example, its antimicrobial activity could stem from inhibiting key enzymes necessary for bacterial cell wall synthesis.

- Anticancer Activity : Research indicates that derivatives of triazine compounds exhibit selective antiproliferative effects against various cancer cell lines. Notably, compounds with similar structures have shown significant activity against triple-negative breast cancer cells (MDA-MB231), with some exhibiting GI50 values as low as 1 nM .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies:

- Selectivity Against Cancer Cells : A study demonstrated that certain triazine derivatives selectively inhibited the growth of MDA-MB231 cells while sparing non-cancerous cells. The mechanism involved apoptosis as a primary pathway for inducing cell death .

- Structure-Activity Relationship (SAR) : Variations in the substituents on the triazine ring significantly impacted the antiproliferative activity. For instance, changing the position of methoxy groups on the phenyl ring resulted in dramatic differences in potency (up to 200-fold) against cancer cells .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Its mechanism likely involves disrupting bacterial cell wall synthesis or other essential metabolic pathways.

Case Studies and Research Findings

Several key studies have contributed to our understanding of the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine?

- Methodological Answer : Synthesis typically involves stepwise nucleophilic substitution reactions on a triazine core (e.g., cyanuric chloride). Critical parameters include:

- Temperature control : Reactions often proceed at 0–5°C initially, followed by gradual warming to room temperature to prevent side reactions .

- Solvent selection : Polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile enhance reactivity of intermediates .

- Purification : Column chromatography or recrystallization (e.g., ethanol/water mixtures) is used to isolate the product, with yields ranging from 28–58% depending on substituents .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : and NMR are critical for confirming substitution patterns. For example, aromatic protons in the 2-chlorophenyl group appear as distinct multiplets at δ 7.2–8.4 ppm, while triazine ring protons are absent due to symmetry .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., CHClN, MW 221.65) and detects fragmentation patterns .

- IR spectroscopy : Absorbance bands near 1600 cm confirm C=N stretching in the triazine ring .

Q. What are the standard protocols for assessing purity and stability?

- Methodological Answer :

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors purity (>95% required for biological assays) .

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., melting points reported between 134–167°C for triazine derivatives) .

- Stability testing : Store under inert atmosphere at -20°C to prevent hydrolysis of the triazine core .

Advanced Research Questions

Q. How can conflicting biological activity data for triazine derivatives be resolved?

- Methodological Answer : Discrepancies often arise from variations in substituent positioning. For example:

- Substituent effects : Fluorine at the phenyl ring (e.g., 3-fluorophenyl vs. 4-fluorophenyl) alters electron density, impacting enzyme inhibition (e.g., IC differences of 2–10 µM in kinase assays) .

- Validation : Use orthogonal assays (e.g., fluorescence polarization and SPR) to confirm target engagement. Cross-reference with computational docking studies to validate binding modes .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Solubility enhancement : Salt formation (e.g., hydrochloride salts) improves aqueous solubility. For example, oxalate salts increase solubility by 3–5-fold compared to free bases .

- Metabolic stability : Introduce electron-withdrawing groups (e.g., Cl, CF) at the 2-chlorophenyl moiety to reduce cytochrome P450-mediated oxidation .

- Permeability : LogP values >2.5 (calculated via HPLC) correlate with blood-brain barrier penetration in rodent models .

Q. How can computational modeling guide the design of derivatives with improved activity?

- Methodological Answer :

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate substituent bulk/electrostatic properties with antiproliferative activity (e.g., R >0.8 in cancer cell lines) .

- Molecular dynamics (MD) : Simulate binding to targets like dihydrofolate reductase (DHFR) to identify key interactions (e.g., hydrogen bonds with Asp27 and Tyr100) .

- ADMET prediction : Tools like SwissADME forecast toxicity risks (e.g., hERG inhibition) early in design .

Q. What experimental approaches address low yields in multi-step syntheses?

- Methodological Answer :

- Microwave-assisted synthesis : Reduces reaction times from hours to minutes (e.g., 30 minutes at 120°C) while improving yields by 15–20% .

- Flow chemistry : Continuous processing minimizes intermediate degradation, achieving >90% conversion in triazine ring formation .

- Catalyst optimization : Palladium/copper catalysts (e.g., Pd(OAc)/Xantphos) enhance Buchwald-Hartwig amination steps for aryl substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.